Cas no 8048-32-6 (sodium 2-hydroxybenzoate - 1,3-dimethyl-3,4-dihydro-1H-purine-2,6-dione (1:1:1))

8048-32-6 structure
Nome del prodotto:sodium 2-hydroxybenzoate - 1,3-dimethyl-3,4-dihydro-1H-purine-2,6-dione (1:1:1)
Numero CAS:8048-32-6
MF:C14H16N4Na2O5
MW:366.280184745789
CID:1801339
sodium 2-hydroxybenzoate - 1,3-dimethyl-3,4-dihydro-1H-purine-2,6-dione (1:1:1) Proprietà chimiche e fisiche
Nomi e identificatori
-
- sodium 2-hydroxybenzoate - 1,3-dimethyl-3,4-dihydro-1H-purine-2,6-dione (1:1:1)
- Benzoic acid, 2-hydroxy-, monosodium salt, mixt. with 3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione sodium salt (9CI)
-
- Inchi: 1S/C7H8N4O2.C7H6O3.2Na.2H/c1-10-5-4(8-3-9-5)6(12)11(2)7(10)13;8-6-4-2-1-3-5(6)7(9)10;;;;/h3H,1-2H3,(H,8,9);1-4,8H,(H,9,10);;;;
- Chiave InChI: CWCSQTVXXLMFME-UHFFFAOYSA-N
- Sorrisi: C(C1C=CC=CC=1O)(=O)O.O=C1N(C(=O)N(C)C2NC=NC1=2)C.[NaH].[NaH]
Proprietà calcolate
- Massa esatta: 340.078364
- Massa monoisotopica: 340.078364
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 6
- Conta atomi pesanti: 24
- Conta legami ruotabili: 1
- Complessità: 484
- Conteggio di unità legate in modo Covalent: 3
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 126
Proprietà sperimentali
- Punto di ebollizione: 271.9°C at 760 mmHg
- Punto di infiammabilità: 118.3°C
sodium 2-hydroxybenzoate - 1,3-dimethyl-3,4-dihydro-1H-purine-2,6-dione (1:1:1) Letteratura correlata
-
Yafei Wang,Weiwei Chen,JiangKun Cao,Jianhua Xiao,Shanhui Xu,Mingying Peng J. Mater. Chem. C, 2019,7, 11824-11833
-
Michaele J. Hardie,Ralph Torrens,Colin L. Raston Chem. Commun., 2003, 1854-1855
-
M. Rodrigues,L. Russo,E. Aguiló,L. Rodríguez,I. Ott,L. Pérez-García RSC Adv., 2016,6, 2202-2209
8048-32-6 (sodium 2-hydroxybenzoate - 1,3-dimethyl-3,4-dihydro-1H-purine-2,6-dione (1:1:1)) Prodotti correlati
- 2172107-30-9(3-{2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxan-3-ylacetamido}-2-methylpropanoic acid)
- 1692285-24-7(2-(4-formyl-1H-imidazol-1-yl)butanoic acid)
- 1536228-42-8(1H-Indol-3-amine, 6-bromo-1-methyl-)
- 174727-36-7(Ethyl 3-(2,6-dichloropyridin-3-YL)-3-oxopropanoate)
- 902836-43-5(2-(7-Methyl-5-Oxo-2-Phenyl-5h-Imidazo1,2-APyrimidin-8-Yl)-Propionic Acid)
- 2172219-14-4(2-({5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-fluorophenylformamido}oxy)acetic acid)
- 924824-32-8(N-(2-Fluorophenyl)-3,4-dihydro-2H-1-benzopyran-3-carboxamide)
- 1391054-70-8(3-Cyano Gimeracil-13C3 Methyl Ether)
- 14564-35-3(Dicarbonyldichlorobis(triphenylphosphine)ruthenium(II))
- 1862628-85-0(2-Cyano-4-fluoro-n-methylbenzene-1-sulfonamide)
Fornitori consigliati
Hubei Changfu Chemical Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
CN Fornitore
Grosso

Taian Jiayue Biochemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
